Norbergenin

Description

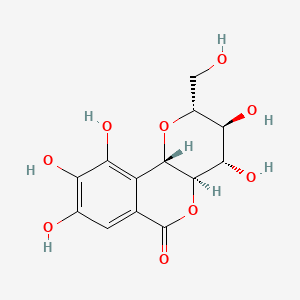

bergenin derivative isolated from the root of Ardisia crenata

Properties

IUPAC Name |

(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-2-5-8(17)10(19)12-11(21-5)6-3(13(20)22-12)1-4(15)7(16)9(6)18/h1,5,8,10-12,14-19H,2H2/t5-,8-,10+,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGAIKPBLFCKR-YWQRSDGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C3C(C(C(C(O3)CO)O)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=C(C(=C1O)O)O)[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229787 | |

| Record name | Norbergenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79595-97-4 | |

| Record name | Norbergenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079595974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbergenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Norbergenin in Bergenia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbergenin, the O-demethylated derivative of bergenin, is a significant bioactive compound found in various Bergenia species, plants renowned for their use in traditional medicine. This technical guide delineates the current understanding of the biosynthetic pathway of this compound, drawing heavily on the more extensively studied biosynthesis of its methylated counterpart, bergenin. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes the available research to present a putative pathway, detail relevant enzymes, and provide an overview of analytical and experimental methodologies.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the shikimate pathway, a central route in plants for the production of aromatic amino acids and a wide array of secondary metabolites. The pathway to this compound is hypothesized to proceed through the following key stages, primarily diverging from the bergenin pathway by the timing of C-glycosylation relative to O-methylation.

-

Formation of Gallic Acid: The pathway commences with precursors from primary metabolism, erythrose-4-phosphate and phosphoenolpyruvate, entering the shikimate pathway to produce shikimic acid.[1] Through a series of enzymatic reactions, shikimic acid is converted to gallic acid. A key enzyme in this conversion is shikimate dehydrogenase (SDH) , which catalyzes the two-step dehydrogenation of shikimic acid to yield gallic acid.[2]

-

C-Glycosylation of Gallic Acid: This is the crucial branching point that differentiates the this compound and bergenin pathways. For this compound biosynthesis, it is proposed that gallic acid is directly C-glycosylated at the C-2 position by a C-glycosyltransferase (CGT) , using UDP-glucose as the sugar donor. This reaction would form gallic acid 2-C-β-D-glucoside. While a specific CGT for this reaction in Bergenia has not been definitively characterized, studies on Bergenia purpurascens have identified candidate UDP-Glycosyltransferases (UGTs) that may be responsible for the synthesis of this compound from gallic acid.[3]

-

Intramolecular Lactonization: Following C-glycosylation, the intermediate undergoes an intramolecular cyclization (lactonization) to form the characteristic isocoumarin core of this compound. This ring-closure is thought to occur via dehydration, potentially catalyzed by a plant dehydratase or occurring spontaneously under acidic conditions.[2]

In contrast, the biosynthesis of bergenin involves the O-methylation of gallic acid at the 4-hydroxyl group by an O-methyltransferase (OMT) to form 4-O-methyl gallic acid, which is then C-glycosylated and cyclized.[2] Therefore, this compound is either a direct product of the C-glycosylation of gallic acid or a demethylated product of bergenin, although the former is considered more likely as the primary biosynthetic route.

Key Enzymes in the this compound Biosynthetic Pathway

While specific kinetic data for the enzymes from Bergenia species are largely unavailable in the current literature, the key enzyme families have been identified.

| Enzyme Family | Abbreviation | Function in this compound Biosynthesis | Substrate(s) | Product(s) |

| Shikimate Dehydrogenase | SDH | Catalyzes the formation of gallic acid from shikimic acid. | Shikimic acid, NADP+ | Gallic acid, NADPH |

| C-Glycosyltransferase | CGT | Catalyzes the C-glycosylation of gallic acid. | Gallic acid, UDP-glucose | Gallic acid 2-C-β-D-glucoside |

| O-Methyltransferase | OMT | In the related bergenin pathway, catalyzes the methylation of gallic acid. Its absence or differential regulation is key to this compound production. | Gallic acid, S-adenosyl methionine (SAM) | 4-O-methyl gallic acid |

Note: The specific enzymes and their kinetic properties for this compound biosynthesis in Bergenia species are a significant area for future research.

Experimental Protocols

Detailed, replicable experimental protocols for the enzymes in the this compound pathway are not extensively published. However, based on studies of bergenin biosynthesis, the following outlines provide a general framework for the key experimental procedures.

Heterologous Expression and Purification of Biosynthetic Enzymes

-

Gene Cloning: The coding sequences for candidate enzymes (e.g., SDH, CGT) are amplified from Bergenia cDNA and cloned into an expression vector (e.g., pET vectors for E. coli).

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced by the addition of IPTG.

-

Cell Lysis and Protein Purification: Cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA).

Enzyme Assays

Shikimate Dehydrogenase (SDH) Assay:

-

Reaction Mixture: A typical assay mixture contains Tris-HCl buffer, the substrate shikimic acid, the cofactor NADP+, and the purified SDH enzyme.

-

Incubation: The reaction is incubated at a specific temperature for a set time.

-

Analysis: The formation of gallic acid is monitored by HPLC-UV.

C-Glycosyltransferase (CGT) Assay:

-

Reaction Mixture: The assay mixture typically includes Tris-HCl buffer, the acceptor substrate (gallic acid), the sugar donor (UDP-glucose), and the purified CGT enzyme.

-

Incubation: The reaction is incubated at an optimal temperature and time.

-

Analysis: The product, gallic acid 2-C-β-D-glucoside, is detected and quantified by HPLC-UV or LC-MS.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) Method:

-

Extraction: Plant material (e.g., rhizomes, leaves) is dried, powdered, and extracted with a suitable solvent, often methanol.[4]

-

Chromatographic Separation: A reversed-phase C18 column is commonly used.[4]

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2][4]

-

Detection: this compound is detected by a UV detector at its maximum absorbance wavelength (around 275 nm).[4]

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with a purified this compound standard.

Quantitative Data

Quantitative data on this compound concentrations in Bergenia species are less abundant than for bergenin. However, available studies indicate that the rhizomes are the primary site of accumulation.

| Species | Plant Part | This compound Concentration (% dry weight) | Reference |

| Bergenia ciliata | Rhizome | 9.2% (as bergenin) | [4] |

| Bergenia stracheyi | Rhizome | Data not available | |

| Bergenia crassifolia | Rhizome | Data not available |

Note: The table reflects the limited availability of specific quantitative data for this compound. The value for B. ciliata is for bergenin, highlighting the need for more targeted quantitative studies on this compound.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is likely controlled at the transcriptional level, with environmental and developmental cues influencing the expression of the biosynthetic genes. Transcriptomic and metabolomic analyses of Bergenia species have identified several transcription factor families, such as MYB, bHLH, and NAC, that are likely involved in regulating the phenylpropanoid and flavonoid biosynthetic pathways, from which the this compound pathway branches.[1][5] Environmental factors such as rainfall and sunlight have also been shown to affect the accumulation of bergenin, and likely this compound, in Bergenia purpurascens.[6]

Visualizations

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

Caption: General experimental workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Bergenia species is an area of active research. While the general framework is inferred from the well-studied bergenin pathway, significant gaps remain in our understanding of the specific enzymes, their kinetics, and the regulation of the pathway. Future research should focus on the isolation and characterization of the C-glycosyltransferase responsible for the C-glycosylation of gallic acid, as this is the key step in this compound biosynthesis. Furthermore, detailed kinetic studies of all enzymes in the pathway are necessary for a comprehensive understanding and for potential metabolic engineering applications. The development of validated, sensitive analytical methods for the quantification of this compound will also be crucial for quality control of Bergenia-derived products and for advancing our knowledge of the distribution and accumulation of this important bioactive compound.

References

- 1. Organ-specific transcriptional and untargeted metabolome analysis demystifies molecular insights and regulation of Gallic acid and flavonoid biosynthesis in Bergenia ciliata [ihbt.res.in]

- 2. Metabolomic and transcriptomic analyses reveals candidate genes and pathways involved in secondary metabolism in Bergenia purpurascens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bdbotsociety.org [bdbotsociety.org]

Spectroscopic Data Analysis of Norbergenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of norbergenin, a naturally occurring C-glycoside and the O-demethylated derivative of bergenin. This compound has garnered interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols for acquiring this data.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound. For comparative purposes, data for the closely related compound, bergenin, is also included where available, as this compound's structure is differentiated by the demethylation of the methoxy group present in bergenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound and Bergenin (in DMSO-d₆)

| Proton | This compound Chemical Shift (δ, ppm) | Bergenin Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 6.95 | 6.48 | s | - |

| H-10b | 4.85 | 5.68 | d | 10.5 |

| H-4a | 3.98 | 4.99 | t | 9.5 |

| H-4 | 3.75 | 3.99 | t | 9.5 |

| H-11a | 3.65 | 3.80 | dd | 12.0, 2.0 |

| H-11b | 3.45 | 3.80 | dd | 12.0, 5.5 |

| H-2 | 3.25 | 3.60 | m | - |

| H-3 | 3.15 | 3.49 | m | - |

Note: Data for this compound is based on typical shifts for similar compounds and may vary slightly based on experimental conditions. Bergenin data is sourced from published literature.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound and Bergenin (in DMSO-d₆)

| Carbon | This compound Chemical Shift (δ, ppm) | Bergenin Chemical Shift (δ, ppm) |

| C-6 | 164.1 | 164.2 |

| C-9 | 151.2 | 151.5 |

| C-8 | 148.1 | 148.3 |

| C-10 | 141.2 | 141.0 |

| C-5 | 115.8 | 115.5 |

| C-7 | 109.8 | 109.9 |

| C-4a | 80.1 | 80.0 |

| C-2 | 79.5 | 79.8 |

| C-10b | 74.3 | 74.2 |

| C-3 | 71.2 | 71.5 |

| C-4 | 70.8 | 70.6 |

| C-11 | 61.9 | 61.8 |

| OCH₃ | - | 60.1 |

Note: As with the ¹H NMR data, this compound values are estimated based on bergenin and general flavonoid data. Bergenin data is from established sources.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl, aromatic, and carbonyl groups.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 (broad) | O-H stretching (phenolic and alcoholic) |

| 3050 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| 1700 - 1680 | C=O stretching (lactone) |

| 1620 - 1580 | C=C stretching (aromatic ring) |

| 1250 - 1000 | C-O stretching (alcohols, ethers) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Table 4: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄O₉ |

| Molecular Weight | 314.25 g/mol |

| Ionization Mode | ESI- (Electrospray Ionization, Negative) |

| [M-H]⁻ | m/z 313 |

| Key Fragment Ions (m/z) | To be determined by MS/MS analysis |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences and parameters as recommended by the instrument manufacturer are to be used for complete structural assignment.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet die and press it under high pressure to form a thin, transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

Instrumentation and Parameters (LC-MS/MS):

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate as a modifier.

-

-

Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

-

Scan Mode: Full scan for determining the parent ion and product ion scan (MS/MS) for fragmentation analysis.

-

Collision Energy: Varied to obtain optimal fragmentation for structural elucidation.

-

Signaling Pathway and Experimental Workflow

This compound, being a derivative of bergenin, is anticipated to modulate similar cellular signaling pathways. Bergenin has been reported to exert its anti-inflammatory effects by modulating key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

This workflow outlines the key stages from the extraction of this compound from its natural source to its comprehensive spectroscopic analysis and final data interpretation, leading to the elucidation and confirmation of its chemical structure. The modulation of signaling pathways by this compound represents a promising area for future research in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Norbergenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbergenin, also known as demethylbergenin, is a naturally occurring C-glycoside of gallic acid and the O-demethylated derivative of bergenin.[1] It can be isolated from various plant species, including the rhizomes of Bergenia stracheyi and Mallotus japonicus.[1][2] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. While extensive research has been conducted on its biological activities, some specific physical constants like the melting point are not consistently reported across the scientific literature.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3S,4S,4aR,10bS)-3,4,8,9,10-Pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | [1] |

| Synonyms | Demethylbergenin | [1] |

| Chemical Formula | C₁₃H₁₄O₉ | [1] |

| Molecular Weight | 314.25 g/mol | [4] |

| Appearance | Solid powder | [4] |

Table 2: Solubility and Stability of this compound

| Property | Details | Reference(s) |

| Solubility | Soluble in DMSO (30 mg/mL, with sonication recommended), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [5] |

| Storage Stability | Powder: Stable for up to 3 years at -20°C. In solvent: Stable for up to 1 year at -80°C. Should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable for days to weeks. | [5] |

| pH and Temperature Stability | While specific studies on this compound are limited, its parent compound, Bergenin, is stable in acidic pH (1.0, 3.0, 5.0) but susceptible to degradation in neutral and alkaline conditions, with degradation increasing with higher pH and temperature. Similar stability characteristics can be anticipated for this compound. | [6] |

| Light Stability | Exposure to light can accelerate the degradation of similar phenolic compounds. It is advisable to store this compound protected from light. | [7] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Observed Data/Fragments | Reference(s) |

| Mass Spectrometry (MS) | The deprotonated molecular ion [M-H]⁻ for the related compound Bergenin is observed at m/z 327.3. For this compound (demethylated Bergenin), the expected [M-H]⁻ would be at m/z 313. The fragmentation pattern of Bergenin shows a major fragment at m/z 192.0. | [8][9] |

| ¹H and ¹³C NMR | Specific spectral data for this compound is not readily available in a consolidated format in the literature. However, NMR is a standard technique used for its structural elucidation, and spectra would be consistent with its C-glycosidic isocoumarin structure. For its parent compound, Bergenin, detailed ¹H and ¹³C NMR data are available and can be used as a reference. | [6][10][11] |

| Infrared (IR) Spectroscopy | IR spectra would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O of the lactone), and aromatic (C=C) functional groups present in the molecule. | [5] |

| UV-Vis Spectroscopy | The UV spectrum of the related compound Bergenin shows absorption maxima at approximately 220 nm and 274 nm. This compound is expected to have a similar UV absorption profile. | [12] |

Crystal Structure and Polymorphism: As of the latest literature review, detailed X-ray crystallographic data and studies on the polymorphism of this compound are not widely available. The characterization of its solid-state forms remains an area for future investigation.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective properties being the most extensively studied.

Anti-inflammatory Activity

Recent studies have elucidated the significant anti-inflammatory effects of this compound in macrophages. It has been shown to prevent lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting key signaling pathways.[3]

-

Inhibition of NF-κB, MAPK, and STAT3 Pathways: this compound alleviates the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This is achieved by suppressing the activation of Toll-like receptor 2 (TLR2) mediated Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[3][13][14]

-

Modulation of Macrophage Metabolism: this compound can counteract LPS-induced metabolic reprogramming in macrophages. It restrains the increase in glycolysis and promotes oxidative phosphorylation (OXPHOS), restoring the balance of metabolites within the TCA cycle.[3]

Below is a diagram illustrating the inhibitory effect of this compound on LPS-induced inflammatory signaling pathways in macrophages.

Neuroprotective Activity

This compound and its derivatives have demonstrated neuroprotective effects. For instance, this compound-11-caproate has been shown to prevent neuronal death in primary cultures of rat cortical neurons.[2] The neuroprotective properties are often attributed to its antioxidant capacity and its ability to sequester reactive oxygen species (ROS).

Antioxidant Activity

This compound exhibits moderate antioxidant activity. In DPPH radical scavenging assays, it has an IC₅₀ of approximately 13 µM, and in superoxide anion scavenging assays, the IC₅₀ is around 32 µM.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, quantification, and biological evaluation of this compound.

Isolation of this compound from Plant Material

The following is a general workflow for the isolation of this compound from plant sources like Bergenia stracheyi.

Detailed Protocol:

-

Extraction: Air-dried and powdered plant material (e.g., rhizomes of Bergenia stracheyi) is subjected to extraction with a suitable solvent such as methanol, often using a Soxhlet apparatus or maceration.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The ethyl acetate fraction, which typically contains this compound, is collected.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient, commonly a mixture of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantification of this compound.

Table 4: HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of methanol and water (e.g., 22:78, v/v) or acetonitrile and water with a small percentage of acid (e.g., phosphoric acid). |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV detector at 220 nm or 280 nm |

| Temperature | 30-40 °C |

| Injection Volume | 10-20 µL |

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract this compound from the sample matrix using a suitable solvent. The extract may need to be filtered through a 0.45 µm filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the this compound peak in the chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Assessment of Anti-inflammatory Activity in Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent for NO measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western blotting (antibodies against p-NF-κB, p-MAPK, p-STAT3, and total proteins)

Protocol:

-

Cell Culture: Culture macrophages in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 50 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 200 ng/mL) for a specified time (e.g., 24 hours for cytokine production, shorter times for signaling protein phosphorylation).

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

-

Cytokine Measurement: Use the cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: For signaling pathway analysis, lyse the cells at earlier time points (e.g., 15-60 minutes post-LPS stimulation). Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of NF-κB, MAPKs (p38, JNK, ERK), and STAT3.

Below is a diagram representing the logical workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory, neuroprotective, and antioxidant properties. This guide provides a detailed summary of its known physical and chemical characteristics, insights into its mechanism of action through the modulation of key signaling pathways, and practical experimental protocols for its further investigation. While some physicochemical data, such as its crystal structure, remain to be fully elucidated, the existing body of research provides a solid foundation for scientists and drug development professionals to explore the therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. bjbms.org [bjbms.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

An In-depth Technical Guide to the Solubility Profile of Norbergenin

Introduction: Norbergenin, the O-demethylated derivative of bergenin, is a natural C-glucoside of 4-O-methylgallic acid with a range of reported biological activities, including antioxidant and immunomodulatory effects.[1] A comprehensive understanding of its solubility in various solvents is critical for researchers in pharmacology, natural product chemistry, and drug development. Solubility data informs everything from extraction and purification processes to the design of suitable formulations for in vitro and in vivo studies. This guide provides a detailed overview of this compound's solubility, experimental protocols for its determination, and insights into its biological mechanisms of action.

Quantitative Solubility Profile

The solubility of this compound, like its parent compound bergenin, is influenced by solvent polarity, pH, and temperature. While extensive quantitative data for this compound is limited, available information and data from its close analogue, bergenin, provide valuable insights.

This compound Solubility Data

Quantitative data for this compound is primarily available for complex solvent systems and Dimethyl Sulfoxide (DMSO).

| Solvent System | Solubility | Notes |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (6.62 mM) | A common vehicle for in vivo studies.[1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.62 mM) | Cyclodextrin-based formulation to enhance aqueous solubility.[1] |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (6.62 mM) | A lipid-based vehicle.[1] |

| Dimethyl Sulfoxide (DMSO) | > 1 mM (~0.314 mg/mL) | The compound is readily soluble in this polar aprotic solvent.[2] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Qualitative data indicates solubility in these common organic solvents.[3] |

Comparative Solubility Data: Bergenin

Bergenin's physicochemical properties have been more extensively studied and can serve as a useful reference. Bergenin generally exhibits low aqueous solubility.[4] Its solubility in various buffers has been shown to be slight at 25°C but increases considerably at higher temperatures.[5][6]

| Solvent / Condition | Solubility (mg/mL) | Temperature (°C) |

| Water | 1.42 | Not Specified |

| Buffer pH 1.0 | 1.29 ± 0.044 | 25 |

| Buffer pH 3.0 | 1.08 ± 0.057 | 25 |

| Buffer pH 5.0 | 1.22 ± 0.058 | 25 |

| Buffer pH 1.0 | 8.76 ± 0.039 | 60 |

| Buffer pH 3.0 | 6.75 ± 0.095 | 60 |

| Buffer pH 5.0 | 7.80 ± 0.075 | 60 |

Data sourced from studies on bergenin.[5][6][7]

Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.[8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., Water, Ethanol, DMSO, Phosphate Buffer)

-

Thermostatic shaker or incubator

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

Vials with screw caps

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8] The time required may vary depending on the compound and solvent system.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature to let the excess solid settle. Separate the undissolved solid from the saturated solution by either:

-

Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Draw the supernatant through a chemically inert filter (e.g., PTFE) to remove any solid particulates.

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard calibration curve.

-

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or moles/L (M).

Relevant Signaling Pathways

This compound and its parent compound bergenin have been reported to modulate several key cellular signaling pathways, which underlies their therapeutic potential.[10] One of the significant pathways is the AMP-activated protein kinase (AMPK) signaling cascade.

AMPK Signaling Pathway

The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation generally shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Bergenin has been shown to inhibit hepatic fat deposition by activating the AMPK signaling pathway.[11] This activation can lead to downstream effects such as the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | CAS:79595-97-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Bergenin | Encyclopedia MDPI [encyclopedia.pub]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Physicochemical properties of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. This compound: A Natural Compound with Potential Therapeutic Applications | BioCrick News Center [biocrick.com]

- 11. Bergenin inhibits hepatic fat deposition by activating the AMPK signaling pathway, thereby attenuating alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Norbergenin: A Technical Guide for Researchers

Introduction

Norbergenin, the O-demethylated derivative of Bergenin, is a polyphenolic compound that has garnered significant interest for its potential therapeutic properties, including its antioxidant and neuroprotective effects.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability under various environmental conditions is paramount. This technical guide provides a comprehensive overview of the known stability profile of this compound, drawing upon available theoretical studies and comparative data from its parent compound, Bergenin. This information is critical for establishing appropriate storage conditions, formulation strategies, and analytical methodologies.

While direct experimental stability studies on this compound are limited, valuable insights can be drawn from computational studies and extensive research on the closely related compound, Bergenin.

Physicochemical Properties

This compound is a crystalline solid.[2] Its stability is intrinsically linked to its molecular structure, which includes a lactone ring and multiple hydroxyl groups. These functional groups are susceptible to degradation under certain conditions.

Forced Degradation and Stability Profile

Hydrolytic Stability

The stability of this compound is expected to be significantly influenced by pH. The presence of a lactone ring in its structure makes it susceptible to hydrolysis, particularly under neutral and alkaline conditions.

Table 1: Summary of Expected Hydrolytic Stability of this compound (Inferred from Bergenin Data)

| Condition | pH | Temperature (°C) | Expected Outcome | Reference |

| Acidic | 1.0 - 5.0 | 25 - 37 | Stable | [4] |

| Neutral | 7.0 | 25 - 37 | Susceptible to hydrolysis (lactone ring opening) | [4] |

| Alkaline | 8.0 | 25 - 37 | Prone to rapid hydrolysis | [4] |

The degradation in neutral and alkaline solutions is anticipated to follow pseudo-first-order kinetics.[4]

Oxidative Stability

Computational studies using Density Functional Theory (DFT) have provided insights into the oxidative stability of this compound. The molecule possesses significant antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) such as hydroperoxyl (•OOH) and hydroxyl (•OH) radicals.[1] This suggests a potential susceptibility to oxidative degradation.

The phenolic hydroxyl groups, particularly at the 9-OH position, are key contributors to its antioxidant activity and are likely sites of oxidative transformation.[1] The stability of the radicals formed upon oxidation affects the degradation pathway.[1][5]

Thermal Stability

Based on studies of the structurally similar compound Bergenin, this compound is expected to exhibit good thermal stability in the solid state. Bergenin has been shown to be stable against heat and humidity in its solid form.[4] However, in solution, elevated temperatures are likely to accelerate hydrolytic and oxidative degradation processes.

Photostability

As a polyphenolic compound, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation.[6][7] Photodegradation can lead to complex chemical transformations. Therefore, it is recommended that this compound and its formulations be protected from light.

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound would typically follow ICH guidelines for forced degradation studies.[3] While specific published methods for this compound are scarce, the following outlines a general approach based on standard practices.

Stability-Indicating HPLC Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Protocol 1: General Stability-Indicating HPLC Method

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of polar and non-polar compounds.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Forced Degradation Studies

Protocol 2: Forced Degradation Procedure

-

Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Alkaline Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period. The reaction should be neutralized with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent such as 3-30% hydrogen peroxide (H₂O₂) at room temperature or a slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-105 °C) for a specified duration. Also, heat a solution of this compound to assess degradation in the solution state.

-

Photolytic Degradation: Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.

Degradation Pathway and Visualization

The primary degradation pathway for this compound under hydrolytic conditions is expected to be the opening of the lactone ring to form a carboxylic acid derivative. Oxidative degradation is likely to involve the phenolic hydroxyl groups.

Below are diagrams illustrating the expected degradation pathway and a general experimental workflow for stability testing.

References

- 1. Elucidation of reactive oxygen species scavenging pathways of this compound utilizing DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Norbergenin in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Norbergenin (also known as Bergenin) in plant extracts. This compound, a C-glucoside of 4-O-methyl gallic acid, is a key bioactive compound found in various medicinal plants, notably from the Bergenia and Saxifraga genera.[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, antipyretic, antiviral, and immunostimulant properties.[2][3] The method described herein provides a reliable protocol for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides comprehensive experimental protocols, method validation parameters, and a clear workflow for reproducible results.

Experimental Protocol

This protocol outlines the necessary steps, from sample preparation to final analysis, for quantifying this compound.

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.

-

Analytical balance.

-

Ultrasonic bath.

-

Vortex mixer.

-

Centrifuge.

-

Syringes (1 mL) and syringe filters (0.45 µm).

-

Volumetric flasks and pipettes.

-

-

Chemicals and Reagents:

-

This compound reference standard (≥98% purity).

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Phosphoric acid or Acetic acid (Analytical grade).

-

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. This solution should be stored at 2-8°C when not in use.[2][3]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.[3] For example, prepare concentrations of 5, 10, 20, 50, 100, and 200 µg/mL to construct a calibration curve.

Preparation of Plant Sample Extract

-

Drying and Grinding: Air-dry the plant material (e.g., rhizomes, leaves) at a temperature between 45-55°C to remove moisture.[1] Grind the dried material into a fine powder.

-

Extraction: Accurately weigh about 1.0 g of the powdered plant material and place it into a flask. Add 10 mL of methanol.[1]

-

Sonication/Maceration: Sonicate the mixture for 30-60 minutes or perform maceration by shaking for several hours to ensure efficient extraction of this compound. The extraction can be repeated three times to maximize yield.[1]

-

Filtration and Concentration: Combine the extracts and filter them through Whatman No. 1 filter paper. The resulting filtrate can be concentrated using a rotary evaporator at low temperature (approx. 45°C).[1]

-

Final Sample Preparation: Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL). Before injecting into the HPLC system, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[2][3]

HPLC Operating Conditions

The separation is typically achieved using a reversed-phase C18 column. Below are two examples of validated chromatographic conditions.

| Parameter | Method 1 | Method 2 |

| Stationary Phase (Column) | Agilent Eclipse XDB-C18 (Dimensions not specified)[3] | C18 ODS LUNA-phenomenex (250 mm × 4.60 mm, 5 µm)[2] |

| Mobile Phase | Isocratic: Water: Methanol: Acetic Acid (62.5:37:0.5 v/v/v)[3] | Isocratic: Acetonitrile: Water (75:25, v/v)[2] |

| Flow Rate | 1.0 mL/min[3] | Not specified, typically 1.0 mL/min |

| Injection Volume | 20 µL[2] | 20 µL[2] |

| Column Temperature | 25°C[3] | Ambient |

| Detection Wavelength | 275 nm[3][4] | Not specified, typically ~275 nm |

| Run Time | ~10 minutes | ~30 minutes[2] |

Experimental Workflow

The overall process from sample collection to data analysis is illustrated below.

Caption: Workflow for this compound quantification.

Method Validation Summary

The HPLC-UV method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[2][5] Key validation parameters from published studies are summarized below for reference.

| Parameter | Result (Study 1) | Result (Study 2) | Result (Study 3) |

| Linearity Range | 5–200 µg/mL[3] | 20–100 µg/mL[2] | 2.5–200 µg/mL |

| Correlation Coefficient (r²) | 0.9952[3] | 0.998[2] | >0.98 |

| Limit of Detection (LOD) | 0.00947 µg/mL[3] | 0.001% (w/w)[2] | 1.16 µg/mL[6] |

| Limit of Quantification (LOQ) | 0.02869 µg/mL[3] | 0.002% (w/w)[2] | 3.9 µg/mL[6] |

| Accuracy (% Recovery) | 99.99–100%[3] | Not Reported | Not Reported |

| Precision (%RSD) | <2%[2] | <2%[2] | <1.2% (for retention time)[6] |

Quantification

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration of the this compound standards. Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (r²).[2]

-

Sample Analysis: Inject the prepared plant extract sample into the HPLC system under the same conditions.

-

Calculation: Record the peak area corresponding to the retention time of this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve. The final amount is typically expressed as a percentage or mg/g of the dry weight of the plant material.

Conclusion

The described HPLC-UV method is simple, accurate, and precise for the quantification of this compound in plant extracts.[2] The protocol can be readily implemented in a quality control laboratory for the standardization of raw herbal materials and finished formulations containing Bergenia or Saxifraga species. The provided validation data confirms that the method is sensitive and reliable for its intended purpose.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Use of bergenin as an analytical marker for standardization of the polyherbal formulation containing Saxifraga ligulata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: HPTLC Method for the Analysis of Norbergenin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Norbergenin, an active secondary metabolite found in various medicinal plants such as Bergenia ligulata, is known for its anti-inflammatory, antioxidant, and anti-HIV properties.[1] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and accurate method for the quantification of this compound in plant extracts and herbal formulations, making it an ideal tool for quality control and standardization.[2][3] This document provides a detailed protocol for the development and validation of an HPTLC method for this compound analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPTLC methods for this compound analysis.

Table 1: Chromatographic Conditions and Performance

| Parameter | Method 1 | Method 2 | Method 3 |

| Mobile Phase | Chloroform: Methanol: Acetic Acid (8:1:1, v/v/v)[2][3] | Ethyl acetate: Methanol: Acetic Acid: Formic Acid (8:1:0.5:0.5, v/v)[1] | Toluene: Ethyl Acetate: Glacial Acetic Acid: Methanol (7:4:0.5:1, v/v/v/v)[4][5] |

| Stationary Phase | Precoated Silica Gel 60 F254 HPTLC plates[2][3] | Silica Gel 60 F254 HPTLC plates[1] | Silica Gel G60F254 HPTLC plates[4][5] |

| Rf Value | 0.28 ± 0.03[2][3] | Not Specified | 0.18[4][5] |

| Scanning Wavelength | 276 nm[2][3] | 284 nm[1] | 277 nm[4][5] |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 200 - 5000 ng/band[2][3] | Not Specified | 2000 - 10000 ng/band[4][5] |

| Correlation Coefficient (r²) | 0.999[2][3] | Not Specified | Not Specified |

| Limit of Detection (LOD) | Not Specified | Not Specified | 219.1 ng/band[4][5] |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 654.6 ng/band[4][5] |

| Precision (%RSD) | Not Specified | Not Specified | Good[4][5] |

| Accuracy (% Recovery) | Not Specified | Not Specified | Good[4][5] |

Experimental Protocols

This section outlines the detailed methodology for the HPTLC analysis of this compound.

Materials and Reagents

-

Standard: this compound (analytical grade)

-

Solvents: Methanol, Chloroform, Acetic Acid, Ethyl Acetate, Toluene, Formic Acid (all analytical grade)

-

Stationary Phase: Precoated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)

Preparation of Standard Solution

-

Accurately weigh 10 mg of standard this compound.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

From the stock solution, prepare working standards of desired concentrations by serial dilution with methanol.

Preparation of Sample Solution (Plant Extract)

-

Accurately weigh 1.0 g of the dried and powdered plant material.

-

Transfer to a reflux flask and add 100 mL of methanol.[4]

-

Reflux for 2 hours.[2]

-

Filter the extract and evaporate to dryness.

-

Reconstitute the dried extract in 5.0 mL of methanol.[2]

Chromatographic Development

-

Plate Preparation: Handle HPTLC plates carefully to avoid contamination.

-

Sample Application: Apply the standard and sample solutions as 5 mm bands onto the HPTLC plate using a Linomat applicator.

-

Mobile Phase Preparation: Prepare the desired mobile phase composition (refer to Table 1). For example, Chloroform: Methanol: Acetic Acid (8:1:1, v/v/v).[2][3]

-

Chamber Saturation: Pour the mobile phase into the twin-trough chamber and allow it to saturate for at least 20 minutes.

-

Development: Place the HPTLC plate in the developing chamber and allow the solvent front to travel up to a distance of 8 cm.

-

Drying: After development, remove the plate from the chamber and dry it in an oven or with a stream of warm air.

Densitometric Analysis

-

Scanning: Perform densitometric scanning of the dried plate using a TLC scanner in absorbance mode.

-

Wavelength: Set the scanning wavelength to the λmax of this compound (e.g., 276 nm).[2][3]

-

Data Analysis: Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.

Visualizations

Experimental Workflow for HPTLC Analysis of this compound

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Bergenin determination in different extracts by high-performance thin-layer chromatographic densitometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

Application Notes & Protocols: Norbergenin Extraction and Purification from Bergenia Rhizomes

Introduction

Norbergenin, and its more commonly isolated precursor bergenin, are C-glucosides of 4-O-methyl gallic acid found abundantly in the rhizomes of plants from the Bergenia genus (Family: Saxifragaceae).[1][2] These compounds have garnered significant interest from the scientific and pharmaceutical communities due to a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anticancer, and antidiabetic properties.[1][3][4] The rhizomes of Bergenia species, often referred to as "Pashanbheda" in Ayurvedic medicine, are a primary source for isolating these bioactive molecules.[5] This document provides detailed protocols for the extraction and purification of bergenin (from which this compound can be derived) from Bergenia rhizomes, tailored for researchers, scientists, and professionals in drug development. The methodologies described are based on established solvent extraction and chromatographic techniques.

Extraction Protocols

The initial step in isolating this compound or bergenin involves extracting the compound from the dried and powdered rhizomes of Bergenia plants. The choice of solvent and method significantly impacts the yield and purity of the crude extract. Methanol and ethanol are commonly employed due to their polarity, which is suitable for extracting these phenolic compounds.[6][7]

Method 1: Maceration (Cold Soaking)

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[6][8]

Experimental Protocol:

-

Preparation of Plant Material: Thoroughly wash fresh rhizomes of Bergenia ciliata to remove soil and debris.[8] Dry the rhizomes in a shaded area at room temperature for approximately four weeks until they are completely desiccated.[8] Grind the dried rhizomes into a fine powder using a mechanical grinder.[6][8]

-

Extraction: Place 1 kg of the powdered rhizome into a large container.[9] Add a sufficient volume of petroleum ether to submerge the powder, and macerate to remove non-polar compounds. Discard the petroleum ether fraction.[9]

-

Methanol Maceration: To the defatted plant material, add 8 L of 90% methanol (a 1:8 solid-to-solvent ratio).[8] Seal the container and let it stand for 72 hours with occasional agitation.[8]

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper.[6][8] The residue can be re-macerated with fresh methanol to maximize yield.[8] Combine the filtrates and concentrate the solvent using a rotary evaporator at 40-45°C under reduced pressure to obtain the crude methanolic extract.[8][9]

Method 2: Ultrasonic-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency, often with shorter extraction times compared to maceration.[10]

Experimental Protocol:

-

Preparation of Plant Material: Prepare dried, powdered Bergenia rhizomes as described in the maceration protocol.

-

Extraction: For every 1 gram of powdered rhizome, add 25 mL of 75% ethanol (1:25 solid-to-solvent ratio).[10]

-

Ultrasonication: Place the vessel containing the mixture in an ultrasonic bath. Apply ultrasonic power of approximately 210 W for 40 minutes.[10]

-

Filtration and Concentration: Following ultrasonication, filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator to yield the crude extract.[10]

Quantitative Data for Extraction

The following table summarizes quantitative data from various extraction studies on Bergenia rhizomes.

| Plant Species | Extraction Method | Solvent | Solvent:Solid Ratio | Yield (Crude Extract) | Reference |

| Bergenia ciliata | Maceration | Methanol | 8:1 (v/w) | 13% (130 g from 1 kg) | [9] |

| Bergenia ciliata | Maceration | 90% Methanol | Not Specified | 9.5% (380 g from 4 kg) | [8] |

| Bergenia ciliata | Maceration | Methanol | 10:1 (v/w) | 16.23% | [6] |

| Bergenia ciliata | Maceration | Ethanol | 10:1 (v/w) | 9.54% | [6] |

| Bergenia ciliata | Maceration | Aqueous | 10:1 (v/w) | 13.77% | [6] |

| Bergenia emeiensis | Ultrasonic (UAE) | 75% Ethanol | 25:1 (v/w) | ~23% (Triterpenes) | [10] |

| Bergenia ligulata | Not Specified | Methanol | Not Specified | 5.51% Bergenin Content | [11] |

| Bergenia ligulata | Not Specified | Acetone | Not Specified | 5.76% Bergenin Content | [11] |

| Bergenia ciliata | Not Specified | Methanol | Not Specified | 19.4% Bergenin Content | [12] |

Extraction Workflow Diagram

Caption: Workflow for the extraction of crude extract from Bergenia rhizomes.

Purification Protocols

The crude extract contains a mixture of phytochemicals. Purification is essential to isolate bergenin/norbergenin with high purity. This is typically achieved through a series of liquid-liquid partitioning and chromatographic techniques.

Step 1: Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents.

Experimental Protocol:

-

Dispersion: Disperse the crude methanolic extract (e.g., 130 g) in distilled water.[9]

-

Solvent Extraction: Perform successive extractions in a separatory funnel using petroleum ether and then chloroform.[9] These solvents will remove less polar impurities.

-

Fraction Collection: Discard the petroleum ether and chloroform fractions. The aqueous layer, which contains the more polar bergenin, is retained.[9]

-

Concentration: Concentrate the aqueous layer using a rotary evaporator or by freeze-drying to obtain a powdered, enriched extract (e.g., 85 g from 130 g crude).[9]

Step 2: Column Chromatography

Column chromatography is the primary method for purifying bergenin from the enriched extract.[13] A multi-step approach using different stationary phases often yields the best results.[9][14]

Experimental Protocol:

-

Silica Gel Chromatography (Initial Purification):

-

Stationary Phase: Pack a glass column with silica gel (230–400 mesh).[9]

-

Loading: Load the enriched aqueous extract (e.g., 10 g) onto the column.[9]

-

Mobile Phase (Elution): Elute the column using a gradient of petroleum ether/ethyl acetate, gradually increasing the polarity from 2% to 50% ethyl acetate.[9]

-

Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC). A suitable mobile phase for TLC is Ethyl acetate: acetic acid: formic acid: water (8:0.9:0.9:2).[9] Pool the fractions containing the target compound.

-

-

Sephadex LH-20 Chromatography (Fine Purification):

-

Stationary Phase: Use a column packed with Sephadex LH-20.[9]

-

Loading: Load the pooled, concentrated fractions from the silica gel step.

-

Mobile Phase (Elution): Elute with an appropriate solvent, typically methanol.

-

Fraction Collection: Collect fractions and analyze for purity (e.g., via HPLC). Combine the pure fractions and evaporate the solvent to obtain pure bergenin.[9]

-

-

Alternative Advanced Chromatography (High Purity):

Quantitative Data for Purification

| Starting Material | Chromatographic Method(s) | Stationary Phase(s) | Purity | Yield | Reference |

| 10 g Aqueous Extract | Column Chromatography | Silica Gel, Sephadex LH-20 | Not specified | 100 mg | [9] |

| 180 g Saxifraga atrata Herb | Medium Pressure Chromatography (MPC) | Polyamide, MCI GEL® CHP20P | >99% | 714.2 mg | [14][15] |

| B. stracheyi Extract | High-Speed Countercurrent Chromatography (HSCCC) | Biphasic liquid system | >95% | Not specified | [16] |

Purification Workflow Diagram

Caption: General workflow for the purification of this compound/bergenin.

Signaling Pathways Modulated by Bergenin/Norbergenin

Bergenin exerts its potent anti-inflammatory effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][17] These pathways are critical regulators of the inflammatory response.

NF-κB and MAPK Signaling Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB and MAPK signaling cascades.[3] This activation leads to the phosphorylation of key proteins and the subsequent translocation of transcription factors like NF-κB p65 into the nucleus.[17] In the nucleus, they promote the transcription of pro-inflammatory genes, resulting in the production of cytokines like TNF-α, IL-1β, and IL-6.[3][17] Bergenin has been shown to downregulate the phosphorylation of NF-κB and MAPK proteins, thereby inhibiting this entire cascade and reducing the inflammatory response.[3]

Caption: Bergenin's inhibition of NF-κB and MAPK inflammatory pathways.

References

- 1. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bergenia Genus: Traditional Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of bioactive compounds from Bergenia ciliata (haw.) Sternb rhizome and their antioxidant and anticholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innpharmacotherapy.com [innpharmacotherapy.com]

- 10. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bergenin determination in different extracts by high-performance thin-layer chromatographic densitometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Large-scale preparative isolation of bergenin standard substance from Saxifraga atrata using polyamide coupled with MCI GEL® CHP20P as stationary phases in medium pressure chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Separation of constituents from Bergenia stracheyi (Hook. F. & Thoms.) Engl. by high-speed countercurrent chromatography with elution mode and its antidiabetic and antioxidant in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Norbergenin in Lipopolysaccharide (LPS)-Induced Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Norbergenin, a natural compound, in mitigating inflammatory responses in lipopolysaccharide (LPS)-induced models. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the anti-inflammatory potential of this compound.

This compound has been shown to effectively suppress pro-inflammatory signaling in macrophages by targeting key cellular pathways. Studies indicate that it alleviates the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1][2][3][4][5][6] The underlying mechanism involves the inhibition of the NF-κB, MAPK, and STAT3 signaling pathways, which are crucial in the inflammatory cascade triggered by LPS.[1][3][4][5][6][7]

Furthermore, this compound has been observed to counteract the metabolic reprogramming that occurs in macrophages upon LPS stimulation.[1][3][4][5][6] It achieves this by restraining glycolysis, promoting oxidative phosphorylation (OXPHOS), and restoring metabolites within the TCA cycle.[1][3][4][5][6] This dual action on both inflammatory signaling and cellular metabolism highlights this compound as a promising candidate for further investigation in inflammatory and metabolic diseases.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the production of key inflammatory markers in LPS-stimulated macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and iNOS mRNA Expression in LPS-Stimulated iBMDMs and BMDMs

| Cell Type | Treatment | IL-1β mRNA Expression (Fold Change vs. LPS) | TNF-α mRNA Expression (Fold Change vs. LPS) | IL-6 mRNA Expression (Fold Change vs. LPS) | iNOS mRNA Expression (Fold Change vs. LPS) |

| iBMDMs | LPS (200 ng/mL) | 1.00 | 1.00 | 1.00 | 1.00 |

| LPS + this compound (50 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Dose-dependent Reduction | |

| BMDMs | LPS (200 ng/mL) | 1.00 | 1.00 | 1.00 | 1.00 |

| LPS + this compound (50 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Dose-dependent Reduction |

Data synthesized from Li et al., 2023.[2]

Table 2: Effect of this compound on NO, TNF-α, and IL-1β Production in LPS-Stimulated iBMDMs

| Treatment | NO Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-1β Protein Expression (% of LPS Control) | iNOS Protein Expression (% of LPS Control) |

| LPS (200 ng/mL) | 100% | 100% | 100% | 100% |

| LPS + this compound (5 µM) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |

| LPS + this compound (10 µM) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |

| LPS + this compound (50 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data synthesized from Li et al., 2023.[2][6][8]

Experimental Protocols

Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in macrophage cell lines (e.g., RAW 264.7, iBMDMs, BMDMs) using LPS and treatment with this compound.

Materials:

-

Macrophage cells (RAW 264.7, iBMDMs, or BMDMs)

-

DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin[2]

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

6-well or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in appropriate cell culture plates at a desired density (e.g., 1 × 10^6 cells/well for a 6-well plate or 1 × 10^5 cells/well for a 96-well plate).[2] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 5, 10, 50 µM).[2] A vehicle control (medium with the solvent used for this compound) should also be included. Incubate the cells for 1 hour.[2]

-

LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 200 ng/mL to induce inflammation.[2] Do not add LPS to the negative control wells.

-

Incubation: Incubate the plates for a specified period depending on the endpoint being measured (e.g., 8 hours for mRNA analysis, 24 hours for cytokine protein analysis in the supernatant).[2]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (e.g., TNF-α, IL-6) and NO production.

-

Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent protein analysis (Western Blot) or RNA extraction (qPCR).

-

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reagent system to quantify the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

Cell culture supernatant (from Protocol 1)

-

Griess Reagent System

-

Sodium nitrite standard solutions

-

96-well plate

Procedure:

-

Prepare a standard curve using serial dilutions of sodium nitrite.

-

In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.

-

Add 50 µL of the Griess reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 3: Quantification of Cytokine Levels by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell culture supernatant (from Protocol 1)

-

ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit)

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Follow the specific instructions provided with the commercial ELISA kit.

-

Typically, this involves adding standards and samples to a pre-coated plate, followed by incubation with a detection antibody and a substrate.

-

The reaction is stopped, and the absorbance is measured at the recommended wavelength.

-

A standard curve is generated to determine the concentration of the cytokine in the samples.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for assessing the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.

Materials:

-

Cell lysates (from Protocol 1)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-iNOS, anti-β-actin)

-